An In-Depth Technical Guide to 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine: Physicochemical Properties and Pharmaceutical Significance
An In-Depth Technical Guide to 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine: Physicochemical Properties and Pharmaceutical Significance
This technical guide provides a comprehensive overview of the fundamental properties of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine, a heterocyclic compound of significant interest in pharmaceutical development and quality control. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical characteristics, synthesis, and its critical role as a process-related impurity in the manufacturing of the widely-used therapeutic agent, Dipyridamole.
Introduction: A Tale of Two Roles
2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine, while sometimes broadly classified as an antitumor pyrimido pyrimidine nucleoside, is most prominently recognized in the pharmaceutical industry as "Dipyridamole EP Impurity G". Its primary significance lies not in its own biological activity, for which there is a notable lack of specific data, but in its status as a key intermediate and potential impurity in the synthesis of Dipyridamole. Dipyridamole is a medication used to inhibit blood clot formation and to dilate coronary arteries. Understanding the basic properties of this impurity is therefore paramount for ensuring the quality, safety, and efficacy of the final Dipyridamole drug product.
This guide will delve into the known physicochemical properties, synthetic origins, and analytical considerations for this compound, providing a foundational resource for professionals involved in the development, manufacturing, and analysis of Dipyridamole.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine is essential for developing effective methods for its detection, quantification, and removal during the manufacturing of Dipyridamole.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₀Cl₂N₆ | |
| Molecular Weight | 367.28 g/mol | |
| CAS Number | 7139-02-8 | |
| Appearance | Pale yellow to light yellow solid; White to off-white crystalline powder | |
| Melting Point | 249-251 °C | |
| Boiling Point (Predicted) | 504.1 ± 50.0 °C | |
| Density (Predicted) | 1.386 ± 0.06 g/cm³ | |
| LogP | 2.37 | |
| Solubility | Sparingly soluble in water; Soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), chloroform, and dichloromethane. | |
| Stability | Generally exhibits stability at room temperature. |
Expert Insights: The distinct solubility profile of this compound compared to the final Dipyridamole product is a key factor in designing effective purification strategies, such as recrystallization or chromatography. The predicted LogP value suggests a moderate level of lipophilicity, which can inform the choice of chromatographic conditions for its separation.
Synthesis and Formation as a Pharmaceutical Impurity
2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine is a crucial intermediate in one of the common synthetic routes to Dipyridamole. Its presence as an impurity in the final drug product is often a result of an incomplete reaction or inadequate purification.
One documented synthesis approach involves the reaction of perchloropyrimido[5,4-d]pyrimidines with piperidine. A general procedure is as follows:
Experimental Protocol: Synthesis from Perchloropyrimido[5,4-d]pyrimidine
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To a two-necked flask, add perchloropyrimido[5,4-d]pyrimidines (48.9 mmol), piperidine, CuI (1.5 mmol), and Cs₂CO₃ (48.9 mmol).
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Add nitrobenzene (100 mL) as the reaction solvent.
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Heat the reaction mixture to 180°C for 16 hours under a nitrogen atmosphere.
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After the reaction is complete, remove the nitrobenzene by distillation under reduced pressure.
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The resulting solid can be purified by column chromatography using a solvent mixture of petroleum ether and dichloromethane.
Another synthetic pathway starts from 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine, which is chlorinated and then condensed with piperidine.
Logical Workflow for Dipyridamole Synthesis and Impurity Formation
Caption: Synthetic pathway of Dipyridamole and the formation of Impurity G.
Biological Activity: A Matter of Classification
Several chemical suppliers classify 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine as an "antitumor pyrimido pyrimidine nucleoside". This classification is likely based on the broad structural class of pyrimido[5,4-d]pyrimidines, which is known to include compounds with anticancer properties. However, a thorough review of publicly available scientific literature reveals a lack of specific studies investigating the cytotoxic or antitumor activity of this particular compound.
Expert Commentary: While the pyrimido[5,4-d]pyrimidine core is a recognized pharmacophore in oncology research, it is crucial to not extrapolate the biological activity of an entire class of compounds to a single, uninvestigated member. The primary focus for this molecule, from a drug development perspective, should remain on its role as an impurity. Any potential therapeutic application would require extensive and rigorous preclinical investigation, which does not appear to have been undertaken to date.
Analytical Considerations and Quality Control
The presence of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine (Dipyridamole EP Impurity G) in the final Dipyridamole active pharmaceutical ingredient (API) must be carefully controlled to meet regulatory standards. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the detection and quantification of this and other related impurities.
Illustrative Analytical Workflow
Caption: A typical analytical workflow for the quality control of Dipyridamole API.
Developing a robust HPLC method requires careful consideration of the physicochemical properties of both Dipyridamole and Impurity G, such as their polarity and UV absorbance, to achieve adequate separation and sensitivity.
Conclusion
2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine is a molecule of considerable importance in the pharmaceutical industry, primarily due to its role as a key intermediate and a critical process-related impurity in the synthesis of Dipyridamole. While its structural class suggests potential for biological activity, the current body of scientific evidence does not support its development as a standalone therapeutic agent. For researchers, scientists, and drug development professionals, a comprehensive understanding of its physicochemical properties and synthetic pathways is essential for the effective quality control and manufacturing of safe and effective Dipyridamole. Future research could explore the potential biological activities of this compound, but for now, its significance remains firmly rooted in the realm of pharmaceutical analysis and process chemistry.
References
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